molecular formula C10H11N3O3 B1415704 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine CAS No. 21520-94-5

5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine

Cat. No. B1415704
CAS RN: 21520-94-5
M. Wt: 221.21 g/mol
InChI Key: GEAJENUTDQCTPJ-UHFFFAOYSA-N
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Description

5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine is a chemical compound with the following properties:



  • Molecular Formula : C<sub>10</sub>H<sub>10</sub>N<sub>2</sub>O<sub>3</sub>S

  • Molecular Weight : 238.267 g/mol

  • CAS Number : 326014-92-0



Molecular Structure Analysis

The molecular structure of 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine consists of an oxadiazole ring linked to a methoxyphenoxy group. The presence of the amine functional group suggests potential reactivity.



Chemical Reactions Analysis

While detailed chemical reactions involving this compound are scarce, it likely participates in nucleophilic substitution, oxidation, or cyclization reactions. Further investigation is necessary to elucidate its reactivity profile.



Physical And Chemical Properties Analysis


  • Solubility : Investigate its solubility in various solvents (e.g., water, organic solvents).

  • Melting Point : Determine the melting point to assess its stability.

  • Color and Odor : Note any observable color or odor characteristics.

  • Stability : Evaluate its stability under different conditions (e.g., temperature, light).


Safety And Hazards


  • Toxicity : Assess its toxicity through in vitro and in vivo studies.

  • Handling Precautions : Use appropriate protective equipment during handling.

  • Environmental Impact : Investigate its environmental persistence and potential harm.


Future Directions


  • Biological Activity : Investigate its potential as a drug candidate or probe.

  • Structure-Activity Relationship (SAR) : Explore modifications to enhance its properties.

  • Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.


Please note that this analysis is based on available information, and further research is essential. Researchers should consult relevant literature and conduct experiments to deepen our understanding of this intriguing compound123.


properties

IUPAC Name

5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-14-7-4-2-3-5-8(7)15-6-9-12-13-10(11)16-9/h2-5H,6H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEAJENUTDQCTPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652836
Record name 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine

CAS RN

21520-94-5
Record name 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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